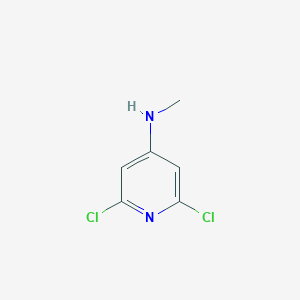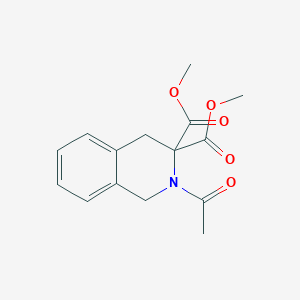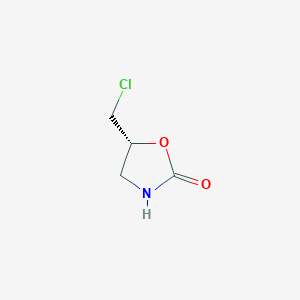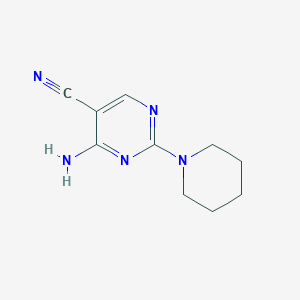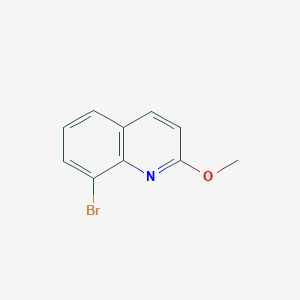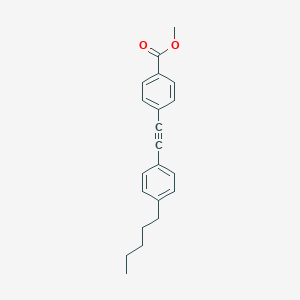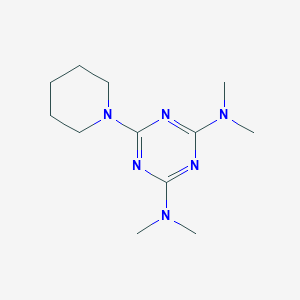
ジヒドロモリン
説明
Dihydromorin is a flavanonol, a type of flavonoid . It can be found in plants of the family Moraceae including Morus nigra (Black mulberry), Morus alba, Maclura pomifera (Maclura aurantiaca or Osage-Orange), in the jackfruit (Artocarpus heterophyllus) and in Artocarpus dadah .
Synthesis Analysis
Dihydromorin is isolated from the wood of Artocarpus heterophyllous (AH) along with other flavonoids . The structures of these compounds are elucidated using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) and mass spectrometry .Molecular Structure Analysis
The molecular structure of Dihydromorin is C15H12O7 . It has a molar mass of 304.25 g/mol . The IUPAC name is (2R,3R)-2′,3,4′,5,7-Pentahydroxyflavan-4-one .科学的研究の応用
ジヒドロモリンは、フラボノイドの一種であるフラバノンであり、クワ科の様々な植物に存在し、チロシナーゼ阻害剤としての役割を果たすことが知られています。以下に、6つのユニークな用途に焦点を当てた包括的な分析を紹介します。
皮膚科学:メラニン生成抑制剤
ジヒドロモリンは、メラニン生成における重要な酵素であるチロシナーゼの阻害剤として特定されています。メラニン生成とは、皮膚におけるメラニンの生成プロセスです。 これは、メラニン色素に関連する皮膚疾患の治療のためのメラニン生成抑制剤としての可能性を示唆しています .
糖尿病の研究
糖尿病の研究におけるその潜在的な用途について研究されています。 この分野では、グルコース代謝とインスリン感受性に対する化合物の影響が注目されています .
作用機序
Target of Action
Dihydromorin is a natural flavanonol compound that primarily targets tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase plays a significant role in the process of pigmentation in animals, including humans .
Mode of Action
Dihydromorin interacts with its target, tyrosinase, by inhibiting its activity . This inhibition disrupts the normal function of tyrosinase, thereby affecting the synthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Biochemical Pathways
The primary biochemical pathway affected by Dihydromorin is the melanogenesis pathway . By inhibiting tyrosinase, Dihydromorin disrupts the conversion of tyrosine into melanin through this pathway . This results in a decrease in melanin production, which can lead to a lightening of skin color.
Result of Action
The inhibition of tyrosinase by Dihydromorin leads to a decrease in melanin production . This can result in a lightening of skin color, making Dihydromorin potentially useful in the treatment of hyperpigmentation disorders or as a skin-lightening agent.
生化学分析
Biochemical Properties
Dihydromorin is known to interact with the enzyme tyrosinase, acting as an inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, Dihydromorin can potentially influence the production of melanin.
Cellular Effects
The cellular effects of Dihydromorin are primarily related to its role as a tyrosinase inhibitor By inhibiting tyrosinase, Dihydromorin can affect melanin production, which in turn can influence various cellular processes related to pigmentation
Molecular Mechanism
The molecular mechanism of Dihydromorin involves its interaction with tyrosinase . As a tyrosinase inhibitor, Dihydromorin can bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, which is a crucial step in the production of melanin .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of Dihydromorin in animal models
Metabolic Pathways
As a tyrosinase inhibitor, it is likely involved in the metabolic pathway of melanin production
特性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOFDHUQPJCJF-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939807 | |
| Record name | Dihydromorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18422-83-8 | |
| Record name | Dihydromorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydromorin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018422838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromorin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydromorin, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC9FB8RFH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dihydromorin exert its anti-inflammatory effects?
A1: Dihydromorin demonstrates potent inhibitory effects on key inflammatory processes. [] It effectively suppresses the chemotactic activity of polymorphonuclear neutrophils (PMNs), the first responders to inflammation. [] Additionally, Dihydromorin inhibits the production of reactive oxygen species (ROS) in various immune cells, including PMNs and monocytes, further reducing inflammation. []
Q2: Can you elaborate on Dihydromorin's interaction with Myeloperoxidase (MPO) and its significance?
A2: Dihydromorin strongly inhibits the activity of MPO, an enzyme released by neutrophils during inflammation. [] Molecular docking studies reveal that Dihydromorin interacts closely with key amino acid residues in the MPO active site, such as Arg239 and Gln91, hindering its enzymatic function. [] This inhibition of MPO contributes significantly to Dihydromorin's anti-inflammatory properties.
Q3: How does Dihydromorin contribute to skin-lightening effects?
A3: Dihydromorin exhibits tyrosinase inhibitory activity. [, , ] Tyrosinase is a key enzyme involved in melanin biosynthesis, the pigment responsible for skin coloration. By inhibiting tyrosinase, Dihydromorin can potentially reduce melanin production, leading to skin-lightening effects. [, , ]
Q4: What is the molecular formula and weight of Dihydromorin?
A4: The molecular formula of Dihydromorin is C15H14O7, and its molecular weight is 306.27 g/mol.
Q5: What spectroscopic data is available to confirm the structure of Dihydromorin?
A5: The structure of Dihydromorin has been elucidated through various spectroscopic techniques, including Mass Spectrometry (MS), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR. [, , ] These techniques provide detailed information about the compound's molecular weight, connectivity of atoms, and carbon-hydrogen framework.
Q6: Are there any known catalytic properties of Dihydromorin?
A6: The provided research focuses on Dihydromorin's biological activities and doesn't mention any intrinsic catalytic properties.
Q7: Have any computational studies been conducted on Dihydromorin?
A7: Yes, molecular docking studies have been performed to understand Dihydromorin's interaction with MPO. [] These studies provide insights into the binding mode and affinity of Dihydromorin within the enzyme's active site, explaining its inhibitory effect.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



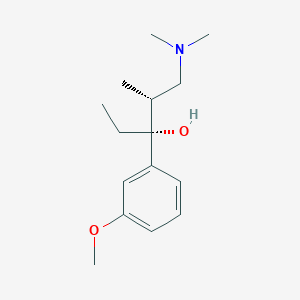
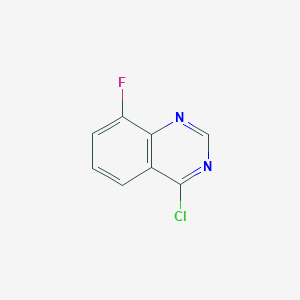

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)


